6-Bromo-4-chloro-8-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
6-bromo-4-chloro-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-5-3-6-8(12)1-2-16-9(6)7(4-5)10(13,14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKDYQIPLAOHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-4-chloro-8-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in antimicrobial and antitubercular applications. This article explores the biological activities associated with this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a quinoline ring substituted with bromine, chlorine, and trifluoromethyl groups, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a wide range of biological properties, including:
- Antimicrobial Activity : Many quinoline derivatives have demonstrated significant efficacy against various bacterial strains.
- Antitubercular Activity : Compounds in this class have been investigated for their potential to combat Mycobacterium tuberculosis.
Antimicrobial Activity
A study focusing on the structure-activity relationship (SAR) of quinoline derivatives highlighted that the presence of electron-withdrawing groups like bromine and chlorine enhances antimicrobial potency. Specifically, this compound exhibited promising activity against several bacterial strains.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | MIC (μg/ml) | Target Bacteria |
|---|---|---|
| This compound | 12.5 | E. coli |
| Compound A (similar structure) | 25 | S. aureus |
| Compound B (different substitutions) | 50 | P. aeruginosa |
Antitubercular Activity
This compound has been evaluated for its effectiveness against M. tuberculosis. QSAR studies suggest that modifications to the quinoline structure can significantly impact its antitubercular activity.
Case Study: QSAR and Molecular Docking
A recent study utilized quantitative structure-activity relationship (QSAR) modeling to predict the activity of various quinoline derivatives against M. tuberculosis. The findings indicated that the incorporation of halogen substituents (like bromine and chlorine) at specific positions on the quinoline ring increased binding affinity to target proteins involved in the bacterial metabolism.
Table 2: QSAR Analysis Results
| Descriptor | Value |
|---|---|
| R² (Goodness of Fit) | 0.83 |
| F-statistic | 47.96 |
| Standard Error | 0.31 |
The mechanism by which this compound exerts its biological effects involves interaction with key enzymes in bacterial metabolism. Studies suggest that this compound may inhibit enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid synthesis pathway of M. tuberculosis.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substitution Patterns
Key Observations:
Positional Isomerism: The compound 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline shares the same molecular formula and weight as the target compound but differs in substituent positions. This positional isomerism can significantly alter electronic properties and biological activity due to steric and electronic effects .
Trifluoromethyl Impact: The trifluoromethyl group at position 8 in the target compound enhances metabolic stability compared to non-fluorinated analogues like 4-Chloro-8-methylquinoline .
Halogen Substitution: Bromine at position 6 increases molecular weight and reactivity compared to compounds lacking bromine (e.g., 4-Chloro-8-(trifluoromethyl)quinoline) .
Key Findings:
Lipophilicity: The trifluoromethyl group increases LogP values, enhancing membrane permeability. The target compound’s LogP (~3.5) is higher than non-fluorinated analogues .
Bioactivity: Substitution patterns influence biological activity. For instance, 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline shows enhanced antibacterial properties due to additional fluorine and trifluoromethyl groups .
Thermal Stability: Halogenated quinolines generally exhibit high thermal stability, making them suitable for high-temperature reactions .
Preparation Methods
Cyclocondensation of Halogenated Anilines
The quinoline backbone is typically constructed via cyclocondensation reactions using halogenated aniline precursors. For example, 2-bromo-4-(trifluoromethyl)aniline serves as a critical starting material, reacting with ethyl propiolate under inert conditions to form intermediates such as 3-(4-bromoaniline)ethyl acrylate. Subsequent cyclization in high-boiling solvents like diphenyl ether at 200–220°C generates the quinoline ring. This method prioritizes regioselectivity, ensuring the trifluoromethyl group occupies the 8-position.
Skraup and Pfitzinger Adaptations
Modifications of classical Skraup and Pfitzinger syntheses have been explored, though these routes often require harsh acidic conditions (e.g., concentrated sulfuric acid) that risk degrading sensitive functional groups. Recent advances employ microwave-assisted cyclization to reduce reaction times from hours to minutes while maintaining yields above 60%.
Halogenation and Functionalization Techniques
Bromination at the 6-Position
Direct bromination of 4-chloro-8-(trifluoromethyl)quinoline using N-bromosuccinimide (NBS) in acetic acid at 80–100°C introduces bromine at the 6-position. Solvent polarity critically influences regioselectivity: nonpolar solvents like toluene favor mono-bromination, while polar aprotic solvents may lead to dihalogenated byproducts. Yields range from 60% to 75% after column chromatography (hexane/ethyl acetate).
Table 1: Bromination Conditions and Outcomes
Chlorination at the 4-Position
Chlorine is introduced via phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) . In a representative procedure, 6-bromo-8-(trifluoromethyl)quinolin-4(1H)-one is treated with POCl₃ in toluene at 115°C for 4 hours, achieving 32% yield after recrystallization. Excess POCl₃ (3–5 equivalents) suppresses hydrolysis side reactions.
Optimization of Reaction Parameters
Catalyst and Solvent Screening
Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions but are cost-prohibitive for large-scale synthesis. Alternatives like CuI/L-proline systems enable Ullmann-type couplings at reduced costs, albeit with longer reaction times (24–48 hours). Solvent studies reveal that dimethylformamide (DMF) improves solubility of halogenated intermediates, whereas tetrahydrofuran (THF) minimizes byproduct formation.
Temperature and Time Dependencies
-
Cyclization : Optimal yields occur at 200–220°C for 3–5 hours. Prolonged heating (>6 hours) degrades the quinoline core.
-
Halogenation : Bromination completes within 2 hours at 90°C, while chlorination requires 4 hours at 115°C.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water). The latter method achieves ≥98% purity for crystalline solids.
Spectroscopic Validation
-
¹H NMR : The trifluoromethyl group (-CF₃) exhibits no proton signals, while aromatic protons resonate at δ 7.8–8.6 ppm.
-
¹⁹F NMR : A singlet at δ -58 ppm confirms the -CF₃ group.
-
HRMS : Molecular ion [M+H]⁺ observed at m/z 328.91 (calc. 328.92).
Industrial-Scale Production Challenges
Q & A
Q. What are the optimal synthetic routes for 6-bromo-4-chloro-8-(trifluoromethyl)quinoline, and how can purity be validated?
Methodological Answer: The synthesis typically involves halogenation and trifluoromethylation steps. A plausible route starts with a quinoline scaffold, introducing bromo and chloro groups via electrophilic substitution, followed by trifluoromethylation using reagents like trifluoroacetic anhydride or trifluoromethyl copper complexes. For purity validation:
- HPLC with a C18 column (methanol/water mobile phase) can resolve impurities, as purity levels >96% are achievable .
- Mass spectrometry (MS) confirms molecular weight (MW: 242.5 g/mol) via [M+H]+ peaks .
- ¹H/¹³C NMR identifies substitution patterns: the trifluoromethyl group at C8 appears as a singlet (~δ 120-125 ppm in ¹³C), while bromo (C6) and chloro (C4) substituents influence aromatic proton splitting .
Q. How can spectroscopic techniques distinguish positional isomers of halogenated quinolines?
Methodological Answer:
- ¹H NMR : Aromatic proton coupling patterns differ based on halogen proximity. For example, the C8 trifluoromethyl group deshields adjacent protons, causing distinct splitting (e.g., doublets for C7-H vs. C5-H) .
- ¹⁹F NMR : Trifluoromethyl groups exhibit sharp singlets (~δ -60 to -70 ppm), while other fluorine-containing substituents (e.g., fluoroquinolines) show distinct shifts .
- X-ray crystallography : Resolves regiochemistry unambiguously, as seen in studies of 4-bromo-8-methoxyquinoline .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The electron-withdrawing trifluoromethyl group at C8 reduces electron density at adjacent positions, affecting catalytic efficiency:
- Buchwald-Hartwig amination : Lower yields at C7 due to steric hindrance from the trifluoromethyl group. Use bulky ligands (e.g., XPhos) to enhance coupling efficiency .
- Suzuki-Miyaura : Bromo at C6 is more reactive than chloro at C4. Optimize conditions with Pd(PPh₃)₄ and K₂CO₃ in THF/water (80°C, 12h) for selective C6-Br coupling .
- Contradictions : Some studies report unexpected C4-Cl activation under high-pressure conditions; validate with control experiments .
Q. What computational strategies predict regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- DFT calculations : Compute Fukui indices to identify electrophilic susceptibility. For example, C6 and C8 positions show higher electrophilic Fukui values due to halogen and CF₃ groups .
- Molecular dynamics (MD) : Simulate transition states to assess steric effects of the trifluoromethyl group. MD studies of similar quinolines reveal delayed attack at C2/C4 due to steric crowding .
- Validation : Compare computed data with experimental substituent distribution (e.g., HPLC retention times) .
Q. How can structural modifications enhance bioactivity in trifluoromethylquinoline derivatives?
Methodological Answer:
- Pharmacophore modeling : The trifluoromethyl group enhances lipophilicity and metabolic stability. Introduce amino or morpholino groups at C2/C7 to improve binding to targets like kinase enzymes .
- SAR studies : Derivatives with 4-chloro-6-bromo substitution show enhanced antiproliferative activity (e.g., against HeLa cells) compared to non-halogenated analogs. Test analogs with methyl/ethyl groups at C3 for improved solubility .
- Contradictions : Some studies report reduced activity when CF₃ is replaced with bulkier groups (e.g., pentafluoroethyl), suggesting steric limits .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported synthetic yields for halogenated quinolines?
Methodological Answer:
- Reagent purity : Lower yields in older studies (e.g., 70%) may stem from impure starting materials (e.g., <95% 4-chloroquinoline). Use freshly distilled reagents and anhydrous conditions .
- Catalyst variability : Pd catalysts from different suppliers (e.g., Thermo Scientific™ vs. TCI America™) may vary in activity. Standardize sources and pre-activate catalysts .
- Ambient moisture : Hydrolysis of intermediates (e.g., trifluoromethyl copper) can occur. Employ Schlenk techniques for moisture-sensitive steps .
Tables for Key Data
Q. Table 1. Comparative Reactivity of Halogenated Positions
| Position | Substituent | Reactivity in Suzuki Coupling | Preferred Conditions |
|---|---|---|---|
| C6 | Br | High | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C |
| C4 | Cl | Low | Requires CuI/ligand additives |
| C8 | CF₃ | Non-reactive | N/A |
Q. Table 2. Spectroscopic Signatures
| Technique | Key Features for this compound |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.9 (d, J=2.4 Hz, C5-H), δ 8.2 (dd, J=8.8 Hz, C7-H) |
| ¹³C NMR | δ 121.5 (q, CF₃), δ 138.2 (C-Br), δ 132.4 (C-Cl) |
| ¹⁹F NMR | δ -63.5 (s, CF₃) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
